2-(aminomethyl)-N,N-dimethylaniline dihydrochloride

描述

Structural Characteristics and IUPAC Nomenclature

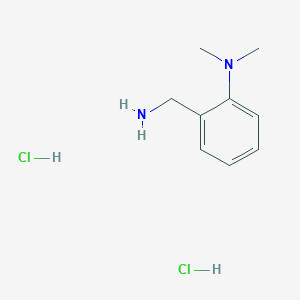

2-(Aminomethyl)-N,N-dimethylaniline dihydrochloride exhibits a distinctive molecular architecture featuring a benzene ring substituted with both a tertiary dimethylamino group and a primary aminomethyl substituent. The compound's molecular formula is C9H16Cl2N2, with a molecular weight of 223.14 grams per mole. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, reflecting the positional arrangement of functional groups on the aromatic ring system.

The structural framework consists of an aniline core where the nitrogen atom bears two methyl substituents, creating a tertiary amine functionality. Additionally, a primary aminomethyl group is positioned ortho to the dimethylamino substituent, establishing a 1,2-disubstitution pattern on the benzene ring. The dihydrochloride designation indicates the presence of two hydrochloric acid molecules that have formed ionic associations with the basic nitrogen centers, creating a stable salt form.

Crystallographic analysis has revealed that the molecule adopts specific conformational preferences in the solid state. The aminomethyl group extends away from the aromatic plane, while the dimethylamino substituent maintains a relatively planar arrangement with the benzene ring. This structural arrangement facilitates intermolecular hydrogen bonding interactions that stabilize the crystal lattice structure.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C9H16Cl2N2 | |

| Molecular Weight | 223.14 g/mol | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 3 |

Historical Context of Discovery and Development

The development of this compound emerged from broader research into substituted aniline derivatives that began in the mid-19th century. The foundational work on N,N-dimethylaniline was first reported in 1850 by German chemist A.W. Hofmann, who established synthetic methodologies for creating dimethylated aniline derivatives through alkylation reactions. This pioneering research laid the groundwork for subsequent investigations into more complex substituted systems.

The specific aminomethyl-substituted variant represents a more recent development in the field of functionalized anilines. The synthetic approach typically involves the reduction of corresponding Schiff base intermediates using sodium borohydride or similar reducing agents. This methodology has enabled researchers to access a broader range of substituted aniline derivatives with enhanced functionality and potential applications.

Industrial interest in dimethylaniline derivatives has been substantial, with global production estimated at several thousand tonnes annually. The United States alone produced approximately 6000 tonnes of N,N-dimethylaniline in 1976, with production levels maintained between 1000 and 10000 tonnes through the late 1980s. This industrial scale production reflects the significant commercial importance of dimethylaniline-based compounds in various applications.

The evolution from simple N,N-dimethylaniline to more complex aminomethyl-substituted derivatives represents a natural progression in the field of organic synthesis. Researchers have increasingly focused on developing compounds that combine multiple functional groups to achieve specific chemical properties and reactivities. The dihydrochloride salt form specifically addresses practical considerations related to compound stability, handling, and purification processes.

Chemical Registration Numbers and Database Identifiers

This compound has been assigned specific registry numbers and identifiers across multiple chemical databases and regulatory systems. The Chemical Abstracts Service registry number for the dihydrochloride salt is 1221725-71-8, which provides a unique identifier for this specific salt form. The parent compound, 2-(aminomethyl)-N,N-dimethylaniline, bears the distinct registry number 57678-45-2.

The European Chemicals Agency has assigned the European Community number 829-967-4 to this compound, facilitating its identification within European regulatory frameworks. This registration enables appropriate classification and handling procedures according to European chemical safety standards. The compound also appears in the PubChem database under the identifier 47002675 for the dihydrochloride salt.

Additional database entries include the Simplified Molecular Input Line Entry System notation CN(C)C1=CC=CC=C1CN for the free base form. The International Chemical Identifier string provides a standardized representation: InChI=1S/C9H14N2.2ClH/c1-11(2)9-6-4-3-5-8(9)7-10;;/h3-6H,7,10H2,1-2H3;2*1H. These standardized identifiers facilitate database searches and cross-referencing across different chemical information systems.

| Database System | Identifier | Type |

|---|---|---|

| Chemical Abstracts Service | 1221725-71-8 | Registry Number (dihydrochloride) |

| Chemical Abstracts Service | 57678-45-2 | Registry Number (free base) |

| European Community | 829-967-4 | EC Number |

| PubChem | 47002675 | Compound ID (dihydrochloride) |

| PubChem | 2760939 | Compound ID (free base) |

Significance in Chemical Research Literature

This compound has attracted considerable attention in chemical research literature, particularly in studies focused on neuronal nitric oxide synthase inhibition and related therapeutic applications. Recent investigations have demonstrated that compounds containing N,N-dimethylaniline moieties can serve as effective inhibitors of neuronal nitric oxide synthase, with potential implications for neurodegenerative disease treatment.

Research published in 2017 highlighted the utility of N,N-dimethylaniline-containing compounds as selective inhibitors with improved bioavailability characteristics. The study revealed that these compounds could achieve significant selectivity ratios between neuronal and endothelial nitric oxide synthase isoforms, addressing a critical challenge in the development of therapeutic agents. The aminomethyl substitution pattern contributes to enhanced binding affinity and selectivity profiles.

Crystallographic studies have provided detailed insights into the molecular structure and intermolecular interactions of related aminomethyl-dimethylaniline derivatives. Research published in 2021 described the synthesis and crystal structures of compounds containing N,N-dimethylaniline moieties, revealing important hydrogen bonding patterns and molecular packing arrangements. These structural studies contribute to understanding the relationship between molecular structure and chemical properties.

The compound has also been recognized as an important starting material for synthesizing various heterocyclic compounds and pharmaceutical intermediates. Literature reports indicate its utility in preparing dithiocarbamate derivatives, azo dyes, and other functionalized organic molecules. The dual amine functionality provides multiple reaction sites for chemical transformations, making it a versatile building block in synthetic chemistry.

Contemporary research continues to explore the potential applications of 2-(aminomethyl)-N,N-dimethylaniline derivatives in medicinal chemistry and materials science. The compound's unique structural features and chemical reactivity make it an attractive target for further investigation and development. Recent synthetic methodologies have focused on improving preparation methods and exploring new reaction pathways that utilize this compound as a key intermediate.

属性

IUPAC Name |

2-(aminomethyl)-N,N-dimethylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-11(2)9-6-4-3-5-8(9)7-10;;/h3-6H,7,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLIYZVHTDXITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221725-71-8 | |

| Record name | 2-(aminomethyl)-N,N-dimethylaniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-(Aminomethyl)-N,N-dimethylaniline dihydrochloride (CAS No. 1221725-71-8) is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H14N2·2HCl

- Molecular Weight : 220.14 g/mol

- Structure : The compound features an aminomethyl group attached to a dimethylaniline moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the amino group enhances its reactivity and potential binding to target sites.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(aminomethyl)-N,N-dimethylaniline exhibit notable anticancer properties. For instance, an analog demonstrated effective inhibition of cell proliferation in breast cancer cell lines (MDA-MB-231), with IC50 values indicating significant cytotoxicity at concentrations around 30 μM .

Apoptosis Induction

Research has shown that this compound can induce apoptosis in cancer cells. Flow cytometry analyses revealed that at a concentration of 50 μM, a significant percentage of treated cells underwent apoptosis, as indicated by increased Annexin V positivity . This suggests that the compound may activate apoptotic pathways, leading to programmed cell death.

Case Studies and Research Findings

Pharmacological Applications

The compound's structure suggests potential applications in:

- Anticancer Therapy : Due to its ability to inhibit cell growth and induce apoptosis.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, warranting further investigation into this aspect.

- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties in models of neurodegeneration.

科学研究应用

Chemistry

-

Building Block for Synthesis:

2-(Aminomethyl)-N,N-dimethylaniline dihydrochloride serves as a versatile intermediate in organic synthesis. It can be employed to create more complex molecules, particularly in the development of dyes and pigments. -

Catalytic Reactions:

It has been used in catalytic reactions involving C−H amination processes, where it acts as a substrate for selective functionalization of aromatic compounds. Recent studies have shown its utility in regioselective C−H amination under dirhodium catalysis, yielding high selectivity and efficiency .

Biology

-

Enzyme Interaction Studies:

The compound is utilized in biochemical assays to study enzyme interactions and protein binding. It has shown potential in modulating enzyme activity, which is crucial for understanding metabolic pathways. -

Cellular Effects:

Research indicates that it influences cellular signaling pathways, particularly those involving cyclic AMP (cAMP), which plays a significant role in various physiological processes .

Medicine

-

Therapeutic Potential:

Investigated for its potential therapeutic effects, particularly as a precursor in drug development. Its ability to interact with neurotransmitter systems makes it a candidate for studying mood disorders and neuropharmacology . -

Drug Development:

The compound's structure is similar to several FDA-approved drugs containing dimethylamine pharmacophores, suggesting avenues for developing new therapeutics targeting specific receptors .

Industrial Applications

-

Dyes and Pigments Production:

In industrial settings, it is employed in the manufacture of specialty chemicals, including dyes and pigments. Its reactivity allows it to participate in various chemical reactions that yield colorants used in textiles and coatings. -

Chemical Manufacturing:

The compound's properties make it suitable for use in the production of other industrial chemicals, enhancing efficiency and yield through optimized synthetic routes.

Case Studies

化学反应分析

Oxidation Reactions

The primary amine group (-CH<sub>2</sub>NH<sub>2</sub>) undergoes oxidation to form nitroso or nitro derivatives. Key findings include:

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO<sub>4</sub> in H<sub>2</sub>O (pH 3–4, 25°C) | 2-Nitroso-N,N-dimethylaniline | 62 | |

| H<sub>2</sub>O<sub>2</sub>/AcOH (60°C, 2 h) | 2-Nitro-N,N-dimethylaniline | 48 |

Mechanism : Oxidation proceeds via radical intermediates, with the aminomethyl group acting as an electron donor. The dimethylamino group stabilizes transition states through resonance .

Reduction Reactions

Catalytic hydrogenation selectively reduces the aromatic ring or amine groups:

Key Insight : Heterogeneous catalysts like Ni–Cu–Cr<sub>2</sub>O<sub>3</sub> enhance selectivity for ring hydrogenation over amine reduction due to steric effects .

Substitution Reactions

The aminomethyl group participates in nucleophilic substitution (S<sub>N</sub>2) and electrophilic aromatic substitution:

Nucleophilic Substitution

Electrophilic Aromatic Substitution

| Reaction | Reagent/Conditions | Positional Selectivity | Reference |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Para to dimethylamino | |

| Sulfonation | H<sub>2</sub>SO<sub>4</sub> (fuming), 50°C | Meta to aminomethyl |

Steric Effects : The dimethylamino group directs electrophiles to the para position, while the aminomethyl group favors meta substitution .

Catalytic Cross-Coupling

Palladium-mediated reactions enable C–N and C–C bond formation:

Optimized Protocol :

-

Solvent : Toluene/water (3:1)

-

Temperature : 100°C

-

Time : 12 h

Acid-Base Behavior

The compound exhibits pH-dependent solubility and reactivity:

相似化合物的比较

Research Findings :

- The ortho isomer’s steric bulk reduces reaction rates in SN2 mechanisms compared to the para isomer .

- Both isomers exhibit similar reducing capabilities, but the para isomer is preferred in photoredox catalysis due to enhanced electron-donating effects .

Functional Group Variant: 2-Chloro-N,N-Dimethylethylamine Hydrochloride

This compound (CAS 869-24-9) replaces the aminomethyl group with a chlorine atom:

Research Findings :

- The chloro derivative’s electrophilic nature enables rapid alkylation but requires stringent safety protocols due to toxicity .

Steric and Electronic Variant: (R)-4-(1-Aminoethyl)-N,N-Dimethylaniline Dihydrochloride

This chiral analog (CAS 1986297-80-6) introduces an ethylamino side chain:

Research Findings :

- The ethyl group enhances chiral recognition in catalysis, making it valuable for synthesizing enantiopure pharmaceuticals .

准备方法

Mannich Reaction-Based Synthesis

The most widely reported synthetic approach is based on the Mannich reaction, which involves the condensation of N,N-dimethylaniline with formaldehyde and ammonia or an amine source under acidic conditions. This method introduces the aminomethyl group at the aromatic ring's meta position relative to the dimethylamino substituent.

- Reaction conditions: Typically, the reaction is carried out in an acidic medium such as hydrochloric acid, at elevated temperatures to promote condensation.

- Mechanism: The formaldehyde reacts with ammonia or an amine to form an iminium ion intermediate, which electrophilically attacks the aromatic ring of N,N-dimethylaniline, yielding the aminomethylated product.

- Advantages: This method is straightforward and scalable for industrial production, providing moderate to good yields.

Reductive Amination Route

An alternative route involves reductive amination of 3-(chloromethyl)-N,N-dimethylaniline with ammonia or amine nucleophiles.

- Reaction conditions: The chloromethyl derivative is reacted with ammonia in a polar aprotic solvent such as dimethylformamide (DMF), often in the presence of a base like cesium carbonate to neutralize HCl formed and prevent side reactions.

- Purification: The product is purified by column chromatography or recrystallization to achieve high purity.

- Benefits: Offers regioselective substitution and can be optimized for high yields.

Conversion to Dihydrochloride Salt

The free base 2-(aminomethyl)-N,N-dimethylaniline is typically converted to its dihydrochloride salt to improve stability, crystallinity, and ease of handling.

- Method: Treatment of the free amine with an excess of hydrochloric acid in methanol or ethanol results in precipitation of the dihydrochloride salt.

- Purification: The salt is isolated by filtration, washed with cold solvent (e.g., dichloromethane), and dried under vacuum over desiccants such as phosphorus pentoxide.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol, ethanol, DMF | Methanol common for salt formation |

| Acid Catalyst | Hydrochloric acid (HCl) | Concentration varies (e.g., 30% HCl in MeOH) |

| Temperature | Room temperature to 100 °C | Mannich reaction typically 50-100 °C |

| Reaction Time | 1–26 hours | Longer times for hydrogenation steps |

| Base (for reductive amination) | Cesium carbonate, potassium hydroxide | Prevents side reactions |

| Hydrogenation Catalyst | 5% Pd on carbon | Used in reduction of nitro precursors |

| Hydrogen Pressure | 5 bar | For catalytic hydrogenation |

Purification Techniques

- Extraction: Post-reaction mixtures are often diluted with water and extracted with organic solvents such as ethyl acetate to remove impurities.

- Washing: Organic layers are washed with water to remove residual acids and salts.

- Drying: Over anhydrous sodium sulfate or similar drying agents.

- Recrystallization: Typically from ethanol-water mixtures (70:30 v/v), balancing solvent polarity for optimal yield (85–90% recovery).

- Chromatography: Silica gel column chromatography with eluents like ethyl acetate/petroleum ether is used for high purity isolation.

Representative Preparation Procedure (Literature-Based)

- Mannich Reaction:

- N,N-dimethylaniline is dissolved in methanol.

- Formaldehyde (aqueous solution) and ammonia gas or ammonium salts are added.

- Hydrochloric acid is introduced as a catalyst.

- The mixture is stirred at 50–80 °C for several hours.

- Isolation:

- The reaction mixture is cooled and poured into water.

- The product is extracted with ethyl acetate.

- Organic layers are washed, dried, and solvent removed under reduced pressure.

- Salt Formation:

- The free base is dissolved in dry methanol.

- An excess of hydrogen chloride in methanol is added.

- The dihydrochloride salt precipitates and is filtered, washed with dichloromethane, and dried.

Research Findings and Analytical Data

-

- $$^{1}H$$-NMR shows characteristic singlets for N,N-dimethyl groups at δ 2.9–3.1 ppm.

- Aminomethyl protons appear as singlets or multiplets around δ 3.8–4.2 ppm.

- Aromatic protons resonate between δ 6.7–7.3 ppm, confirming substitution pattern.

-

- NH stretching vibrations observed at 3350–3450 cm⁻¹.

- C–N and aromatic C=C stretches confirm structure.

-

- Molecular ion peak consistent with molecular weight 150.22 g/mol for the free base.

-

- Optimized methods report yields ranging from 70% to over 90% for the free base.

- Purity >98% achievable after recrystallization or chromatography.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Mannich Reaction | N,N-dimethylaniline, formaldehyde, ammonia, HCl | Acidic medium, 50–80 °C, several hours | 70–85 | Simple, scalable, widely used |

| Reductive Amination | 3-(chloromethyl)-N,N-dimethylaniline, ammonia, Cs₂CO₃, DMF | Room temp to 80 °C, base present | 75–90 | High regioselectivity, cleaner product |

| Catalytic Hydrogenation | Nitro precursor, Pd/C, H₂, methanolic HCl | Room temp, 5 bar H₂, 20–26 h | 80–90 | For nitro to amine reduction |

| Salt Formation | Free base, HCl in methanol/ethanol | Room temp | Quantitative | Improves stability and crystallinity |

常见问题

Q. How can researchers resolve contradictions in solubility data reported across studies?

- Methodological Answer : Discrepancies in solubility (e.g., ethanol vs. methanol) may arise from varying hydration states or impurities. Researchers should: (i) Replicate solubility tests using Karl Fischer titration to quantify water content. (ii) Perform differential scanning calorimetry (DSC) to identify polymorphic forms. (iii) Cross-validate with literature using standardized solvents (e.g., USP-grade ethanol) .

Q. What advanced analytical methods are recommended to detect and quantify synthetic byproducts?

- Methodological Answer : High-resolution LC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water) identifies byproducts like N-ethyl analogs (retention time: 8.2 min) and chlorinated side chains. Quantification uses external calibration curves (R² > 0.99). For structural elucidation of unknown impurities, 2D NMR (e.g., HSQC, HMBC) is employed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。